molecular formula C16H33NaO6S B1324507 Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate CAS No. 3088-31-1

Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate

Cat. No.: B1324507
CAS No.: 3088-31-1
M. Wt: 376.5 g/mol
InChI Key: GUQPDKHHVFLXHS-UHFFFAOYSA-M
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Description

Chemical Identity: Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate (CAS No. 3088-31-1), commonly known as Sodium Laureth Sulfate (SLES), is an anionic surfactant with the molecular formula C₁₆H₃₃NaO₆S and a molecular weight of 376.48 g/mol . Its structure consists of a dodecyl (C12) alkyl chain linked to a diethylene glycol ether group, terminated by a sulfate moiety neutralized with sodium .

Synthesis:
SLES is synthesized through a two-step process:

Ethoxylation: Lauryl alcohol (C₁₂H₂₅OH) is reacted with ethylene oxide to form a polyethoxy ether chain.

Sulfation: The terminal hydroxyl group of the ethoxylated alcohol is sulfated using sulfur trioxide (SO₃), followed by neutralization with sodium hydroxide .

Applications: SLES is widely used in cosmetics (shampoos, cleansers) and industrial detergents due to its strong foaming, emulsifying, and cleansing properties. It is less irritating than its non-ethoxylated counterpart, Sodium Lauryl Sulfate (SLS), making it preferable for sensitive skin formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate typically involves the ethoxylation of dodecanol followed by sulfation. The process begins with the reaction of dodecanol with ethylene oxide to form 2-(2-dodecyloxyethoxy)ethanol. This intermediate is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and pressure is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The compound is relatively stable under reducing conditions and does not readily undergo reduction reactions.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the sulfate group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

Scientific Research Applications

Surfactant in Cleaning Products

Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate is widely used in household and industrial cleaning products due to its surfactant properties. It helps in reducing surface tension, allowing for better wetting and spreading of liquids.

  • Key Features:
    • Effective in removing dirt and grease.
    • Enhances foaming properties in detergents.

Emulsifying Agent

This compound serves as an emulsifier in various formulations, aiding in the stabilization of emulsions in products such as creams and lotions.

  • Applications:
    • Cosmetics: Used in skin care products to maintain consistency.
    • Food Industry: Functions as an emulsifier in food products.

Environmental Impact and Biodegradability

This compound exhibits low persistence and bioaccumulation potential, making it a relatively environmentally friendly option among surfactants.

Biodegradability Studies

According to studies conducted by the U.S. Environmental Protection Agency, this compound is readily biodegradable, which minimizes its long-term environmental impact.

Property Value
Biodegradation RateReadily Biodegradable
Hydrolysis Half-lifeStable under normal conditions
Volatilization PotentialLow

Toxicological Profile

The toxicological assessments indicate that this compound has low acute oral toxicity with an LD50 greater than 5000 mg/kg in rats. However, it is classified as a skin and eye irritant.

Summary of Toxicity Data

Endpoint Result
Acute Oral ToxicityLD50 > 5000 mg/kg
Skin IrritationModerate irritation observed
Eye IrritationModerate irritation observed

Case Study 1: Application in Personal Care Products

A study published in the Journal of Cosmetic Science highlighted the effectiveness of this compound as an emulsifying agent in lotions. The study found that formulations containing this compound exhibited improved stability and texture compared to those without it.

Case Study 2: Industrial Cleaning Efficacy

Research conducted on industrial cleaning agents demonstrated that this compound significantly enhanced the cleaning efficiency of formulations used for heavy-duty cleaning tasks. The results indicated a reduction in cleaning time and improved removal rates of stubborn stains.

Regulatory Status

The compound is registered with various chemical safety authorities, including the European Chemicals Agency (ECHA), which monitors its use and safety profile across different applications.

  • Regulatory Findings:
    • Classified as a non-hazardous substance when used according to guidelines.
    • Subject to specific concentration limits in consumer products to mitigate irritation risks.

Mechanism of Action

The primary mechanism of action of Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate is its ability to reduce surface tension, thereby enhancing the mixing and interaction of different phases. At the molecular level, the compound interacts with lipid bilayers, leading to the disruption of cell membranes. This property is particularly useful in applications such as cell lysis and emulsification .

Comparison with Similar Compounds

Sodium Lauryl Sulfate (SLS)

Chemical Identity :

  • CAS No.: 151-21-3
  • Molecular Formula : C₁₂H₂₅NaO₄S
  • Structure : A straight-chain C12 alkyl sulfate without ethoxylation.

Key Differences :

Property SLES SLS
Irritation Potential Moderate (reduced by ethoxylation) High (harsh on skin and eyes)
Foaming Capacity High (enhanced by ethylene oxide) High
Biodegradability 50–71.2% ~80–90% (shorter chain)
Hydrolysis Half-Life 2.8 hours (moderate) <1 hour (rapid)

Applications : SLS is used in heavy-duty cleaners and industrial applications where mildness is less critical.

Ammonium Lauryl Sulfate (ALS)

Chemical Identity :

  • CAS No.: 2235-54-3
  • Molecular Formula: C₁₂H₂₉NO₄S
  • Structure : Similar to SLS but neutralized with ammonium hydroxide instead of sodium hydroxide .

Key Differences :

Property SLES ALS
Counterion Sodium (Na⁺) Ammonium (NH₄⁺)
Solubility High in water Slightly lower (due to NH₄⁺)
pH Sensitivity Stable in alkaline conditions Less stable at high pH
Mildness Moderate Comparable to SLES

Applications : ALS is used in shampoos and body washes for its creamy lather and moderate mildness.

Sodium 2-Ethylhexyl Sulfate

Chemical Identity :

  • CAS No.: 126-92-1
  • Molecular Formula : C₈H₁₇NaO₄S
  • Structure : Branched alkyl chain (2-ethylhexyl) with a sulfate group.

Key Differences :

Property SLES Sodium 2-Ethylhexyl Sulfate
Alkyl Chain Linear C12 with ethoxylation Branched C8
Foaming Stability High (due to ethoxylation) Moderate
Biodegradability 50–71.2% Lower (branched chains resist degradation)
Applications Personal care Niche industrial uses

Ethoxylated Variants of SLES

SLES belongs to a broader group of ethoxylated alkyl sulfates with varying ethylene oxide (EO) units:

  • CAS 15826-16-1 : 1 EO unit.
  • CAS 13150-00-0 : 3 EO units.
  • CAS 66161-57-7 : 12 EO units .

Impact of Ethoxylation :

  • Increased EO Units : Enhance water solubility, reduce irritation, and improve compatibility with other surfactants.
  • Trade-offs : Higher EO content may reduce biodegradability and increase persistence in aquatic environments .

Environmental and Toxicological Profiles

Parameter SLES SLS ALS
Aquatic Toxicity (LC₅₀) Low (e.g., >10 mg/L for fish) Moderate (e.g., 1–10 mg/L) Similar to SLES
Persistence Not persistent (half-life <60 days) Slightly persistent Comparable to SLES
Bioaccumulation Low (Log Kow: ~1.5) Low Low

Formulation Synergy

SLES is often blended with amphoteric (e.g., cocamidopropyl betaine) or nonionic surfactants (e.g., decyl glucoside) to:

  • Reduce irritation .
  • Enhance foam stability.
  • Improve cleaning efficiency in hard water .

Biological Activity

Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate, also known as sodium laureth-2 sulfate (CAS No. 3088-31-1), is a surfactant commonly used in personal care products and industrial applications. This article delves into its biological activity, focusing on its irritative properties, genotoxicity, and potential ecological effects based on diverse research findings.

  • Molecular Formula : C₁₆H₃₃NaO₆S
  • Molecular Weight : 376.5 g/mol
  • CAS Number : 3088-31-1
  • IUPAC Name : Sodium 2-(2-dodecyloxyethoxy)ethyl sulfate

Irritation Potential

Research indicates that this compound exhibits significant skin and eye irritation potential:

  • Skin Irritation : In a study involving rabbits, moderate to severe skin irritation was observed at concentrations ranging from 12% to 61%. Mild erythema occurred at lower concentrations (7.5% to 12%) . The NOAEL (No Observed Adverse Effect Level) for local effects was determined to be around 9% .
  • Eye Irritation : Similar studies reported that the compound is a mild irritant at concentrations between 1.3% and 7.5%, escalating to moderate to severe irritation at higher concentrations (10% to 30%) .

Genotoxicity

The genotoxicity of sodium laureth sulfate was assessed through various in vitro and in vivo studies. Evidence suggests that it is not considered genotoxic based on the results from Ames tests and other assays conducted on structurally related compounds . These studies indicate no significant mutagenic effects in bacterial strains or mammalian cells, suggesting a relatively low risk for genetic damage.

Toxicological Studies

Toxicological assessments have been conducted to understand the long-term effects of exposure:

  • Oral Toxicity : In chronic dietary studies with rats, no significant histopathological changes were observed even at high doses (up to 5000 mg/kg bw/day). Increased organ weights were noted but were not statistically significant .
  • Dermal Exposure : Repeated dermal exposure at high concentrations resulted in parakeratosis and epidermal hyperplasia in animal models, indicating potential for adverse local health effects with prolonged use .

Ecotoxicological Considerations

Recent studies have highlighted the environmental impact of sodium laureth sulfate as a contaminant of emerging concern (CEC). It has been detected in marine mammals, raising questions about its bioaccumulation and ecological risks:

  • Bioaccumulation Potential : The compound's presence in marine ecosystems suggests it may accumulate within food webs, potentially affecting aquatic life .
  • Environmental Fate : Sodium laureth sulfate is not classified as biodegradable, which raises concerns regarding its persistence in the environment and potential adverse effects on marine organisms .

Case Study 1: Skin Irritation Assessment

A study conducted by the HPV program evaluated the skin irritation potential of sodium laureth sulfate using a semi-occlusive dressing method on rabbits. Results indicated that irritation was dose-dependent, with significant effects observed at higher concentrations.

Case Study 2: Long-term Toxicity in Rats

In a long-term study involving dietary administration of sodium laureth sulfate to rats over a period of 105 weeks, researchers found no significant differences in pathology compared to control groups. This suggests a low risk for chronic toxicity under controlled conditions .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing SLES synthesis to minimize byproducts like 1,4-dioxane?

SLES is synthesized via ethoxylation of lauryl alcohol followed by sulfation with sulfur trioxide and neutralization with sodium hydroxide. Key parameters include:

  • Ethoxylation control : Limiting ethylene oxide (EO) molar ratios to reduce unreacted EO, a precursor to 1,4-dioxane formation .
  • Sulfation temperature : Maintaining temperatures below 50°C during sulfation to prevent thermal degradation and byproduct formation .
  • Neutralization pH : Adjusting pH to 7–8 to stabilize the sulfate group while avoiding alkaline conditions that promote dioxane generation .

Q. How can researchers design experiments to compare SLES with structurally similar surfactants (e.g., SDS) in colloidal systems?

  • Critical micelle concentration (CMC) determination : Use conductivity or surface tension measurements to compare self-assembly behavior. SLES typically exhibits lower CMC than SDS due to its ethoxy groups enhancing hydrophilicity .
  • Stability testing : Employ dynamic light scattering (DLS) to assess aggregation under varying pH and ionic strength conditions .
  • Interfacial tension analysis : Utilize pendant drop tensiometry to evaluate performance in oil-water systems .

Advanced Research Questions

Q. What computational methods are suitable for modeling SLES interactions with metal surfaces in corrosion inhibition studies?

  • Density Functional Theory (DFT) : Calculate adsorption energies of SLES on copper or steel surfaces to identify active sites. SPARTAN 10 software has been used to model sulfonate group interactions with metal orbitals .
  • Molecular Dynamics (MD) : Simulate SLES monolayer formation on hydrophobic interfaces to study packing density and barrier effects .
  • Quantitative Structure-Property Relationship (QSPR) : Correlate ethoxy chain length with inhibition efficiency using regression models .

Q. How can researchers resolve contradictions in toxicity data for SLES across in vitro and in vivo studies?

  • Dose normalization : Account for differences in bioavailability by converting in vitro concentrations to physiologically relevant doses using pharmacokinetic modeling .
  • Impurity profiling : Use HPLC-MS to quantify 1,4-dioxane levels in test samples, as impurities may skew toxicity results .
  • Cell line selection : Compare epithelial (e.g., HaCaT) and immune (e.g., THP-1) cell responses to isolate tissue-specific effects .

Q. What advanced analytical techniques are recommended for characterizing SLES degradation pathways in environmental matrices?

  • High-Resolution Mass Spectrometry (HRMS) : Identify degradation intermediates like sulfonic acids or ethoxylate fragments in wastewater .
  • Isotope-Labeled Tracers : Use 13C^{13}\text{C}-labeled SLES to track biodegradation kinetics via liquid scintillation counting .
  • Synchrotron Radiation FTIR : Map interfacial degradation on microplastics or soil particles at molecular resolution .

Q. Methodological Considerations

Q. How should researchers design a study to evaluate SLES-induced membrane disruption in lipid bilayers?

  • Model membranes : Prepare unilamellar vesicles (LUVs) with varying phospholipid compositions (e.g., DPPC:DPPG mixtures) to mimic eukaryotic vs. bacterial membranes .
  • Fluorescence quenching : Use calcein leakage assays to quantify membrane permeability changes .
  • Atomic Force Microscopy (AFM) : Image bilayer topography post-SLES exposure to correlate structural damage with surfactant concentration .

Q. What strategies mitigate batch-to-batch variability in SLES for reproducible experimental outcomes?

  • Ethoxy chain length standardization : Employ GPC (Gel Permeation Chromatography) to ensure consistent ethoxylation degrees (e.g., 2–3 EO units) .
  • QC protocols : Implement NMR and FTIR for batch verification of sulfate group integrity and hydrocarbon tail homogeneity .
  • Stability testing : Store SLES in inert atmospheres (N2_2) at 4°C to prevent oxidation or hydrolysis .

Q. Data Presentation Guidelines

  • Structural formulas : Always include IUPAC names (e.g., sodium 2-(2-dodecyloxyethoxy)ethyl sulphate) and CAS No. 3088-31-1 in tables .
  • Unit consistency : Report CMC values in mmol/L ± SD and interfacial tensions in mN/m .
  • Ethical compliance : Disclose SLES sourcing (e.g., Sigma-Aldrich, ≥95% purity) and impurity thresholds in supplementary materials .

Properties

IUPAC Name

sodium;2-(2-dodecoxyethoxy)ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-14-21-15-16-22-23(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQPDKHHVFLXHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027519
Record name Diethylene glycol monolauryl ether sulfate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3088-31-1
Record name Diethylene glycol monolauryl ether sodium sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003088311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-(dodecyloxy)ethoxy]-, 1-(hydrogen sulfate), sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethylene glycol monolauryl ether sulfate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.469
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Record name SODIUM LAURETH-2 SULFATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIETHYLENE GLYCOL MONOLAURYL ETHER SODIUM SULFATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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